3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide
Description
3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide is a benzohydrazide–hydrazone hybrid featuring a 3,4-dihydroxybenzoyl core linked via a methylidene group to a 4-oxo-6-isopropylchromene moiety. Its structural uniqueness lies in the chromenone-isopropyl group, which may enhance lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
3,4-dihydroxy-N-[(E)-(4-oxo-6-propan-2-ylchromen-3-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-11(2)12-4-6-18-15(7-12)19(25)14(10-27-18)9-21-22-20(26)13-3-5-16(23)17(24)8-13/h3-11,23-24H,1-2H3,(H,22,26)/b21-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBBJELBDSITIS-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide, with the CAS number 1448592-98-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
The molecular formula of this compound is with a molecular weight of 366.37 g/mol. It features a chromene structure linked to a hydrazone moiety, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of hydrazones, including this compound, exhibit notable antimicrobial properties. For instance, research indicates that similar compounds have minimal inhibitory concentrations (MIC) against various bacteria, including both Gram-positive and Gram-negative strains. The antimicrobial activity of related compounds was assessed using standard methods against reference strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | 3.91 | S. aureus |
| N-(1-(2-hydroxy-3,5-diiodophenyl)methylidene)-2,4-dihydroxybenzohydrazide | 0.48 | M. luteus |
These findings suggest that the compound may possess significant potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.
Anticancer Activity
The antiproliferative effects of the compound were evaluated against several human cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The viability of these cells was assessed using the MTT assay.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | TBD | TBD |
| H1563 | TBD | TBD |
| LN-229 | TBD | TBD |
Preliminary results indicate that the compound exhibits cytotoxicity towards cancer cells at lower concentrations compared to normal cells (e.g., HEK293), suggesting selective toxicity that could be beneficial for therapeutic applications.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of cyanobacterial fructose-1,6-bisphosphatase (Cy-FBP/SBPase), which is crucial in algal bloom management.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains compared to conventional antibiotics.
- Cytotoxicity Assessment : A study involving the evaluation of various hydrazones highlighted the significant antiproliferative activity of compounds structurally related to this compound against glioblastoma cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
